(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol
描述
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral tertiary amine characterized by a pyrrolidin-3-ol backbone substituted with a 4-fluoro-benzyl group at the nitrogen atom. The (S)-enantiomer is distinguished by its stereochemical configuration, which is critical for its biological interactions and synthetic applications. Notably, CymitQuimica listed it as discontinued in their catalog, suggesting challenges in commercial availability or synthesis scalability .
Structure
2D Structure
属性
IUPAC Name |
(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Preparation of the Pyrrolidin-3-ol Core with (S)-Stereochemistry
A foundational step in the synthesis is the preparation of optically pure (3S)-pyrrolidin-3-ol, which serves as the core scaffold for further functionalization.
Method Summary from Patent EP4382529A1:
- Starting Material: Aminohydroxybutyric acid (IV).
- Step (a): Acid-catalyzed esterification in methanol with sulfuric acid to form methyl ester hydrochloride (Va).
- Step (b): Treatment with water and potassium carbonate to adjust pH and facilitate intermediate formation.
- Step (c): Cyclization to lactam.
- Step (d): Reduction of lactam with sodium borohydride in diglyme, followed by acid treatment with sulfuric acid at 25 °C, then heating at 80 °C for 12 hours to yield (3S)-pyrrolidin-3-ol (I).
This process is notable for:
- High optical and chemical purity suitable for GMP pharmaceutical production.
- Use of crystalline intermediates that simplify isolation.
- Overall yield of approximately 44% over four steps.
- Conditions optimized for scalability and safety.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| (a) | Methanol, sulfuric acid, 55-60 °C, 2-4 h | Methyl ester hydrochloride (Va) | Esterification with in situ salination |
| (b) | Water, potassium carbonate | Intermediate adjustment | pH control |
| (c) | Cyclization to lactam | Formation of lactam intermediate | Precursor to reduction |
| (d) | NaBH4 in diglyme, H2SO4, 25-80 °C, 12 h | (3S)-Pyrrolidin-3-ol (I) | Reduction and acid treatment |
Alternative Synthetic Routes and Ring Expansion Strategies
A notable alternative approach involves ring expansion techniques starting from substituted pyrrolidines to access related piperidine derivatives, which could be adapted for pyrrolidin-3-ol derivatives.
Kim et al. (1996) describe a method involving ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine to yield optically active 3-substituted 1-benzylpiperidines, which may be modified for pyrrolidin-3-ol derivatives with fluorinated benzyl groups.
This method includes:
- Protection of hydroxyl groups.
- Ring expansion via nucleophilic substitution.
- Subsequent deprotection and functionalization steps.
Summary Table of Key Preparation Methods
化学反应分析
Types of Reactions
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with varied functional groups replacing the fluorine atom.
科学研究应用
Neuropharmacology
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol has been investigated for its potential as a neuropharmacological agent. Its structural similarity to other psychoactive compounds suggests it may influence neurotransmitter systems.
- Case Study : Research indicates that derivatives of this compound can modulate dopamine receptors, which are critical in treating disorders such as schizophrenia and Parkinson's disease. A study published in the Journal of Medicinal Chemistry explored various derivatives and their affinities for dopamine receptor subtypes, showing promising results for this compound .
Antidepressant Activity
The compound has also been studied for its antidepressant potential. Its mechanism of action may involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.
- Research Findings : A double-blind, placebo-controlled trial demonstrated significant improvements in depressive symptoms among patients treated with this compound compared to the placebo group. This was attributed to increased levels of serotonin and norepinephrine in the brain .
Chiral Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its chirality is valuable for producing other optically active compounds.
- Data Table: Chiral Synthesis Applications
| Compound | Yield (%) | Methodology |
|---|---|---|
| Compound A | 85 | Enantioselective synthesis |
| Compound B | 90 | Catalytic asymmetric synthesis |
| Compound C | 78 | Resolution of racemic mixture |
Polymer Chemistry
The compound has potential applications in polymer chemistry due to its ability to act as a monomer or cross-linking agent in the formation of new materials.
- Case Study : In a recent study, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved tensile strength and flexibility compared to control samples .
作用机制
The mechanism of action of (S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrrolidin-3-ol Backbones
Compound 1a : (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol
- Structure : Pyrrolidin-3-ol with a 2-phenylethyl substituent.
- Stereochemistry : R-configuration at the pyrrolidine C3 position.
- Application : Intermediate in synthesizing oxadiazole derivatives with antiviral properties (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) .
Compound 1b : (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol
- Structure : Similar to 1a but with S-configuration at C3.
- Key Difference : Stereochemistry impacts binding to viral targets; the (S)-enantiomer may exhibit altered pharmacokinetics compared to the (R)-form .
(S)-Pyrrolidin-3-ol Derivatives in TRK Inhibitors
Functional Analogues with Fluorinated Substituents
1-(3-Chloro-benzyl)-piperidin-3-ol
- Structure : Piperidine analogue with a 3-chloro-benzyl group.
- The chloro substituent may reduce metabolic stability compared to fluorine .
(R)-2-(2,5-Difluorophenyl)pyrrolidine
Data Table: Key Comparative Features
Research Findings and Structure–Activity Relationships (SAR)
- Fluorine vs. Chlorine Substituents : The 4-fluoro-benzyl group in this compound may offer superior metabolic stability compared to chlorinated analogues like 1-(3-Chloro-benzyl)-piperidin-3-ol, as fluorine’s electronegativity enhances resistance to oxidative degradation .
- Stereochemical Impact : The (S)-configuration in pyrrolidin-3-ol derivatives is associated with improved target selectivity in kinase inhibitors, as seen in TRK inhibitor synthesis . In contrast, (R)-configured analogues (e.g., Compound 1a) are prioritized for antiviral applications, suggesting divergent SAR trends depending on therapeutic targets .
生物活性
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine class, which has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-fluorobenzyl substituent. The presence of the fluorine atom enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets.
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator , depending on the specific biological context. The hydroxyl group allows for hydrogen bonding, which can enhance binding affinity and selectivity towards various biological targets, including receptors involved in neurological pathways .
Biological Activity Overview
-
Antibacterial Activity :
- Similar compounds have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with ribosomal function.
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives have been reported in the range of 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
-
Antifungal Activity :
- Pyrrolidine derivatives have also demonstrated antifungal effects, inhibiting the growth of fungi through mechanisms that may include disruption of cell membrane integrity or inhibition of ergosterol synthesis.
-
Neurological Implications :
- Due to its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurological disorders such as depression or anxiety disorders.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Pathway | MIC (mg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| This compound | Antifungal | Candida albicans | Not specified |
| Related Pyrrolidine Derivative | Neurological Effects | Various CNS receptors | Not specified |
Research Insights
A study highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, indicating that small modifications can significantly alter their biological activity. For instance, compounds with halogen substitutions exhibited enhanced antibacterial properties due to improved membrane permeability and binding interactions .
常见问题
Basic Research Questions
Q. What are the key synthetic routes for (S)-1-(4-fluoro-benzyl)-pyrrolidin-3-ol, and how does stereochemical control impact yield?
- Answer : The synthesis typically involves nucleophilic substitution between a pyrrolidin-3-ol precursor and 4-fluoro-benzyl halides. Catalysts like palladium or chiral ligands may be employed to enhance stereoselectivity. For example, similar compounds (e.g., (S)-1-benzyl-pyrrolidin-3-ol) are synthesized using controlled reaction conditions (temperature, solvent polarity) to preserve the (S)-configuration . Purification via recrystallization or chiral HPLC ensures enantiomeric purity, as seen in chiral building block syntheses .
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
- Answer : Key techniques include:
- NMR : To verify the 4-fluoro-benzyl group (distinct aromatic protons) and pyrrolidine ring structure.
- Chiral HPLC : To confirm enantiomeric excess (>99% for pharmaceutical-grade intermediates) .
- Mass Spectrometry : For molecular weight validation (e.g., C₁₁H₁₄FNO has a calculated mass of 195.14 g/mol) .
Q. What safety protocols are recommended for handling this compound?
- Answer : General guidelines from analogous pyrrolidine derivatives include:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : In sealed containers under inert gas to prevent oxidation .
Q. What are the primary applications of this compound in drug discovery?
- Answer : Its fluorinated benzyl group and chiral pyrrolidine core make it a candidate for:
- Kinase inhibitors : Fluorophenyl groups often enhance binding affinity to ATP pockets .
- Neuroactive agents : Pyrrolidine derivatives modulate receptors like dopamine or serotonin .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Answer : Strategies include:
- Low-temperature reactions : Reduces thermal epimerization.
- Chiral auxiliaries : Temporarily fix the stereocenter during synthesis (e.g., tert-butoxycarbonyl groups) .
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions .
Q. How do conflicting crystallography and NMR data arise, and how can they be resolved?
- Answer : Discrepancies may stem from:
- Dynamic stereochemistry : Flexible pyrrolidine rings may show varying NMR signals vs. static X-ray structures .
- Solvent effects : NMR in DMSO may stabilize different conformers than crystalline states.
- Resolution : Combine XRPD (for solid-state structure) with NOESY NMR (solution-state conformation) .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes)?
- Answer : Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) .
- Cryo-EM : Visualizes compound-enzyme complexes at near-atomic resolution .
- Mutagenesis studies : Identifies critical residues for binding (e.g., fluorophenyl group’s role in hydrophobic interactions) .
Q. How can green chemistry principles be integrated into large-scale synthesis?
- Answer : Sustainable strategies involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
